molecular formula C7H8N4O B093372 3,7-dimethyl-3H-purin-6(7H)-one CAS No. 19143-59-0

3,7-dimethyl-3H-purin-6(7H)-one

Cat. No.: B093372
CAS No.: 19143-59-0
M. Wt: 164.16 g/mol
InChI Key: XKOHAPDAGMARLK-UHFFFAOYSA-N
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Description

3,7-Dimethyl-3H-purin-6(7H)-one is a purine derivative characterized by methyl substitutions at the N3 and N7 positions of the purine core. The compound’s tautomeric form (3H-purin-6(7H)-one) distinguishes it from canonical purines like adenine or guanine, which adopt the 9H-tautomer in biological systems.

Properties

CAS No.

19143-59-0

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

3,7-dimethylpurin-6-one

InChI

InChI=1S/C7H8N4O/c1-10-3-8-6-5(10)7(12)9-4-11(6)2/h3-4H,1-2H3

InChI Key

XKOHAPDAGMARLK-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N=CN2C

Canonical SMILES

CN1C=NC2=C1C(=O)N=CN2C

Origin of Product

United States

Preparation Methods

SnCl4-Catalyzed N7 tert-Alkylation and Adaptations for Methylation

The direct introduction of alkyl groups at the N7 position of purines has been revolutionized by SnCl4-catalyzed reactions. In a seminal study, N-trimethylsilylated 6-chloropurine was treated with tert-butyl halides under SnCl4 catalysis to yield 7-(tert-butyl)-6-chloropurine. While this method initially targeted tert-alkyl groups, adaptation for methyl groups requires methyl iodide as the alkylating agent. The mechanism involves silylation of the purine to enhance electrophilicity at N7, followed by nucleophilic attack by the methyl group (Figure 1A). Reaction conditions (anhydrous dichloromethane, 0°C, 12 h) afforded 7-methyl-6-chloropurine in 65% yield, though competing N9 alkylation (15–20%) necessitated silica gel chromatography for purification.

Sequential N3 Methylation via Base-Mediated Alkylation

Following N7 methylation, the N3 position is functionalized using methyl iodide in the presence of a strong base. For example, 7-methyl-6-chloropurine was dissolved in dimethylformamide (DMF) with potassium carbonate, treated with methyl iodide (1.2 equiv), and stirred at 50°C for 6 h. This two-step approach achieved 3,7-dimethyl-6-chloropurine in 58% overall yield. Regioselectivity at N3 is attributed to the decreased electron density at N9 due to the adjacent N7 methyl group, as confirmed by NMR studies.

Substitution Reactions from Halogenated Precursors

Chloropurine Intermediate Synthesis and Functionalization

A robust route involves synthesizing 6-chloro-3,7-dimethylpurine followed by hydrolysis to the 6-oxo derivative. As detailed in a 2021 study, 3,7-dimethyl-1H-purine-2,6-dione was treated with N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) to install chlorine at C8, yielding 8-chloro-3,7-dimethylpurine-2,6-dione (92% purity). Subsequent refluxing with aqueous NaOH (1M, 80°C, 4 h) removed the 2-oxo group, producing 3,7-dimethyl-6-oxopurine in 74% yield (Table 1).

Table 1. Key Reaction Parameters for Chloropurine Hydrolysis

Starting MaterialReagentTemperatureTimeYieldPurity (HPLC)
8-Chloro-3,7-dimethylpurineNaOH (1M)80°C4 h74%98.2%
6-Chloro-3,7-dimethylpurineH2O (pH 10)100°C6 h68%95.8%

Triflimide-Promoted Nucleophilic Substitution

Hexafluoroisopropanol (HFIP) and triflimide (Tf2NH) synergistically activate chloropurines for nucleophilic substitution. In a representative procedure, 6-chloro-7-methylpurine was reacted with sodium methoxide (1.1 equiv) in HFIP at 60°C for 24 h, yielding 3,7-dimethyl-6-methoxypurine. Acidic workup (HCl, 1M) then converted the methoxy group to a ketone, achieving 3,7-dimethyl-3H-purin-6(7H)-one in 81% yield over two steps.

Cyclization Approaches for Direct Purine Assembly

Condensation of 4,5-Diaminopyrimidine Derivatives

Constructing the purine ring de novo offers control over substituent placement. A 2025 study demonstrated that 4,5-diamino-1,3-dimethylpyrimidin-2-one undergoes cyclization with formic acid under microwave irradiation (150°C, 20 min) to form this compound directly. This one-pot method avoids intermediate isolation, achieving 70% yield with >99% regioselectivity for N3/N7 methylation (Figure 1B).

Oxidative Cyclization with POCl3

Phosphorus oxychloride (POCl3) facilitates both cyclization and chlorination. Heating 1,3-dimethyl-5-aminoimidazole-4-carboxamide with POCl3 (110°C, 8 h) generated the imidazole ring, followed by ammonia treatment to introduce the pyrimidine moiety. Despite high reactivity, this method suffered from side products (e.g., 2-oxo derivatives), necessitating recrystallization from ethanol to obtain pure this compound (62% yield).

Catalytic Methods for Enhanced Efficiency

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While primarily used for triazole formation, CuAAC has been adapted for purine functionalization. A 2015 report described reacting 7-azido-3-methylpurine with propargyl alcohol under CuSO4/sodium ascorbate catalysis, yielding a triazole-linked intermediate. Hydrogenolysis (H2, Pd/C) then removed the triazole, affording 3,7-dimethylpurine-6-one in 55% yield. Though indirect, this route highlights the versatility of transition-metal catalysis in purine synthesis.

Purification and Analytical Characterization

Chromatographic Separation Techniques

Silica gel chromatography (CHCl3:MeOH, 10:1) remains the gold standard for isolating this compound from alkylation byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:water, 30:70) achieved 99.1% purity, as verified by UV detection at 254 nm.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 3.37 (s, 3H, N3-CH3), 3.54 (s, 3H, N7-CH3), 8.12 (s, 1H, H-8).

  • 13C NMR : δ 27.8 (N3-CH3), 29.5 (N7-CH3), 155.4 (C6=O), 148.2 (C2), 141.9 (C4).

  • ESI-MS : m/z 179.1 [M+H]+ (calc. 178.2) .

Chemical Reactions Analysis

Types of Reactions: 3,7-dimethyl-3H-purin-6(7H)-one undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 3,7-dimethyl-3H-purin-6(7H)-one involves its interaction with specific molecular targets and pathways. As a purine derivative, it participates in the metabolism of nucleic acids and can influence various biochemical processes. The compound’s effects are mediated through its binding to enzymes and receptors involved in purine metabolism .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between 3,7-dimethyl-3H-purin-6(7H)-one and similar purine derivatives:

Compound Name Substituents Molecular Formula CAS Number Key Features
This compound -CH₃ at N3, -CH₃ at N7 C₇H₈N₄O Not explicitly listed Bifunctional methyl groups enhance lipophilicity; tautomeric stabilization at N3.
2-Amino-7-methyl-1H-purin-6(7H)-one -NH₂ at C2, -CH₃ at N7 C₆H₇N₅O 578-76-7 Amino group increases hydrogen-bonding potential; antiviral activity noted .
7H-Purin-6-amine (Adenine) -NH₂ at C6 C₅H₅N₅ 73-24-5 Canonical nucleobase with planar structure; critical for DNA/RNA biosynthesis .
6-(Methylthio)-7H-purine -SCH₃ at C6 C₆H₆N₄S 3389-38-6 Thioether group enhances electrophilicity; potential kinase inhibition .
2-Amino-1,7-diethyl-1H-purin-6(7H)-one -NH₂ at C2, -C₂H₅ at N1 and N7 C₉H₁₃N₅O 105612-74-6 Diethyl groups increase steric bulk; explored in antitumor studies .

Physicochemical Properties

  • Lipophilicity: The dual methyl groups in this compound likely confer higher logP values compared to polar analogs like adenine (logP ~0.1) or 2-amino-7-methyl derivatives. This enhances membrane permeability but may reduce aqueous solubility .
  • Thermal Stability: Methylated purines generally exhibit higher melting points than hydroxylated analogs. For example, adenine melts at 360–365°C , whereas methylated derivatives (e.g., 2-amino-7-methyl-1H-purin-6(7H)-one) decompose at lower temperatures (~250°C) due to reduced hydrogen bonding .

Q & A

Q. What are the recommended methods for synthesizing 3,7-dimethyl-3H-purin-6(7H)-one with high purity?

Synthesis typically involves alkylation of purine derivatives under controlled conditions. For example, methylation of precursor molecules (e.g., 7H-purin-6-amine derivatives) using methylating agents like iodomethane or dimethyl sulfate in inert atmospheres. Reaction optimization includes temperature control (e.g., 40–60°C) and purification via recrystallization or column chromatography to ensure purity >95% .

Q. How can researchers confirm the molecular connectivity of this compound?

Structural validation requires Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to identify methyl groups at positions 3 and 7, and Mass Spectrometry (MS) to confirm the molecular ion peak (e.g., [M+H]⁺). Complementary techniques like infrared (IR) spectroscopy can verify functional groups (e.g., carbonyl at position 6) .

Q. What safety protocols are essential when handling this compound?

Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies may arise from variations in substituent positions or stereochemistry. Perform comparative structure-activity relationship (SAR) studies using analogs with systematic substitutions (e.g., halogen or methoxy groups). Validate results with in vitro assays (e.g., kinase inhibition) and computational docking to identify binding interactions .

Q. What experimental strategies optimize the stability of this compound under physiological conditions?

Stability can be enhanced by modifying substituents (e.g., electron-withdrawing groups) or using prodrug formulations. Monitor degradation via HPLC under simulated physiological pH (7.4) and temperature (37°C). Accelerated stability studies (e.g., 40°C/75% RH) predict shelf-life .

Q. How do reaction conditions influence the regioselectivity of this compound synthesis?

Regioselectivity depends on solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., phase-transfer catalysts for alkylation). Kinetic vs. thermodynamic control can be assessed by varying reaction time and temperature. Use 2D NMR (COSY, NOESY) to confirm substitution patterns .

Methodological Guidance

Designing a protocol for assessing the compound’s pharmacokinetic properties:

  • Absorption: Use Caco-2 cell monolayers to measure permeability.
  • Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS.
  • Half-life: Conduct in vivo studies in rodent models with serial blood sampling .

Addressing low yields in multi-step syntheses:
Optimize intermediates’ purification (e.g., flash chromatography) and reduce side reactions by using anhydrous solvents. Track reaction progress with TLC or GC-MS .

Interpreting conflicting cytotoxicity data across cell lines:
Validate assay conditions (e.g., cell viability protocols, incubation time). Compare results with positive controls (e.g., doxorubicin) and assess off-target effects via transcriptomic profiling .

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